molecular formula C17H14BrNO3 B2532637 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 869473-05-2

3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2532637
CAS No.: 869473-05-2
M. Wt: 360.207
InChI Key: XFFHWMSJRLSBRF-UHFFFAOYSA-N
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Description

3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a benzaldehyde derivative featuring a bromo substituent at the 3-position and a 2-(2,3-dihydroindol-1-yl)-2-oxoethoxy group at the 4-position. This compound combines a reactive aldehyde group with a heterocyclic indole-derived moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves condensation reactions, such as coupling 4-hydroxybenzaldehyde derivatives with functionalized indole precursors under acidic or basic conditions .

Properties

IUPAC Name

3-bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-14-9-12(10-20)5-6-16(14)22-11-17(21)19-8-7-13-3-1-2-4-15(13)19/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFHWMSJRLSBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides in solvents like DMF or DMSO

Major Products

    Oxidation: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzoic acid

    Reduction: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs:

(Z)-4-Bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one

  • Structure : Features a brominated indolone core with a benzylidene substituent.
  • Key Differences :
    • Lacks the ethoxy linker and aldehyde group present in the target compound.
    • Contains a conjugated benzylidene group, enhancing π-π stacking interactions.
  • Synthesis : Prepared via condensation of 4-bromo-1-methylindolin-2-one with benzaldehyde under reflux conditions .
  • Applications: Potential as a building block for fluorescent dyes or kinase inhibitors due to its planar structure.

2-Bromo-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyraldehyde

  • Structure : Brominated aldehyde with an isoindole-1,3-dione (phthalimide) group.
  • Key Differences :
    • Shorter alkyl chain (butyraldehyde vs. ethoxybenzaldehyde).
    • Phthalimide group introduces strong electron-withdrawing effects.
  • Physical Properties : Molecular weight = 296.12 g/mol; LogP = 1.57 (indicative of moderate lipophilicity) .
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., anticonvulsants or anti-inflammatory agents).

2-Bromo-3:4-dimethoxybenzaldehyde Derivatives

  • Structure : Brominated benzaldehyde with methoxy substituents.
  • Key Differences :
    • Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-deficient nature of the target compound’s indole-oxoethoxy group.
    • Simpler structure lacking heterocyclic moieties.
  • Physical Properties : Melting points range from 82–204°C (e.g., 2-bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C) .
  • Applications : Used in agrochemicals and as intermediates in organic synthesis.

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Synthesis Method
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde C₁₇H₁₄BrNO₃ 364.21 Aldehyde, bromo, dihydroindole ~2.1* Condensation with aniline
(Z)-4-Bromo-3-benzylidene-1-methylindol-2-one C₁₆H₁₂BrNO 314.18 Indolone, benzylidene, bromo ~2.8 Reflux with benzaldehyde
2-Bromo-4-(isoindole-1,3-dione)butyraldehyde C₁₂H₁₀BrNO₃ 296.12 Aldehyde, bromo, phthalimide 1.57 Multi-step alkylation
2-Bromo-3:4-dimethoxybenzaldehyde C₉H₉BrO₃ 245.07 Aldehyde, bromo, methoxy ~1.2 Methylation of phenolic precursors

*Estimated based on structural analogs.

Key Observations:

Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), while the bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

Electronic Effects : The dihydroindole-oxoethoxy group imparts electron-deficient character, contrasting with the electron-rich methoxy analogs .

Biological Relevance : Indole-containing derivatives (e.g., the target compound and (Z)-4-bromo-3-benzylideneindolone) show promise as COX-2 inhibitors or anti-inflammatory agents, whereas phthalimide derivatives are linked to central nervous system activity .

Biological Activity

3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is C16H16BrN2O3. It features a bromobenzaldehyde moiety linked to a dihydroindole derivative through an ether bond. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis via the mitochondrial pathway.
    • Inhibition of key signaling pathways involved in cell survival (e.g., PI3K/Akt and MAPK pathways).
  • Case Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives significantly reduced the viability of breast cancer cells in vitro, with IC50 values ranging from 5 to 15 µM depending on the specific compound tested.

Antimicrobial Activity

Compounds similar to 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde have also shown antimicrobial properties.

  • Mechanism of Action :
    • Disruption of bacterial cell membranes.
    • Inhibition of nucleic acid synthesis.
  • Case Study :
    • A study highlighted in Antimicrobial Agents and Chemotherapy showed that certain indole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AnticancerApoptosis induction, cell cycle arrestJournal of Medicinal Chemistry
AntimicrobialMembrane disruption, nucleic acid inhibitionAntimicrobial Agents and Chemotherapy

Pharmacokinetics

Understanding the pharmacokinetics of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is essential for evaluating its therapeutic potential.

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Distribution : High distribution volume suggests good tissue penetration.
  • Metabolism : Metabolized primarily in the liver; potential for drug-drug interactions.
  • Excretion : Primarily excreted via urine; renal function may affect clearance.

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